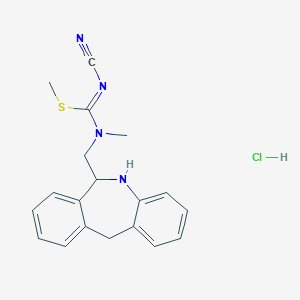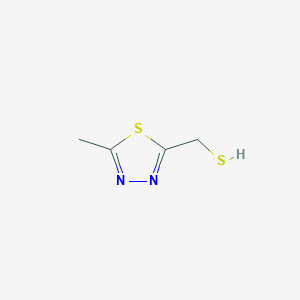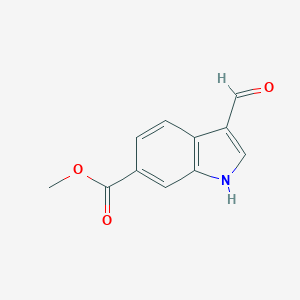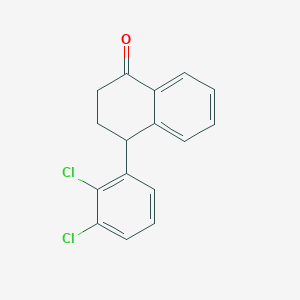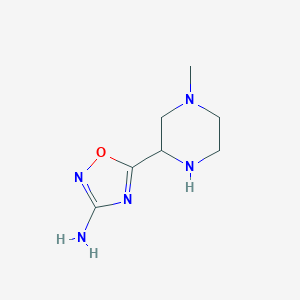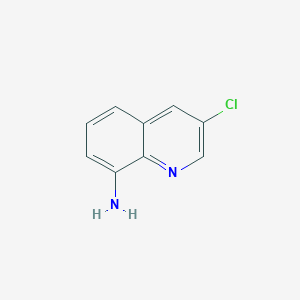
3-クロロキノリン-8-アミン
概要
説明
3-Chloroquinolin-8-amine is an organic compound with the molecular formula C9H7ClN2. It is a solid substance that appears as a white to yellow crystalline powder. This compound is known for its solubility in organic solvents such as alcohols and ketones, while its solubility in water is relatively low . 3-Chloroquinolin-8-amine exhibits significant biological activities, including anti-inflammatory and anti-tumor properties, making it a valuable intermediate in organic synthesis .
科学的研究の応用
3-Chloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: Its anti-inflammatory and anti-tumor properties make it a subject of study in biological research.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of anti-cancer drugs.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
生化学分析
Biochemical Properties
It is known that the compound interacts with various biomolecules, including enzymes and proteins
Cellular Effects
It is known that the compound can influence cell function
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time
Dosage Effects in Animal Models
The effects of 3-Chloroquinolin-8-amine vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking.
Metabolic Pathways
It is believed that the compound interacts with various enzymes or cofactors . Detailed studies on the effects on metabolic flux or metabolite levels are currently lacking.
Transport and Distribution
It is believed that the compound interacts with various transporters or binding proteins . Detailed studies on the effects on its localization or accumulation are currently lacking.
準備方法
The synthesis of 3-Chloroquinolin-8-amine typically involves a two-step process . The first step is the condensation of 3,4-dichloroaniline with nitromethane in the presence of a base to produce 3-(3,4-dichlorophenyl)-1,2,4-triazolone. This intermediate is then cyclized by treatment with an acid to produce 4-chloroquinoline. In the second step, 4-chloroquinoline is treated with hydrochloric acid to yield 3-(3,4-dichlorophenyl)quinoline .
化学反応の分析
3-Chloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are typically quinoline derivatives and substituted amines .
作用機序
The mechanism of action of 3-Chloroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in inflammatory and tumor processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate inflammation and cell proliferation .
類似化合物との比較
3-Chloroquinolin-8-amine can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Similar in structure but differs in the position of the chlorine atom.
4-Chloroquinoline: Another isomer with the chlorine atom at a different position.
8-Aminoquinoline: Lacks the chlorine atom but has an amino group at the same position.
The uniqueness of 3-Chloroquinolin-8-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
3-chloroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADNCHDIIRDJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


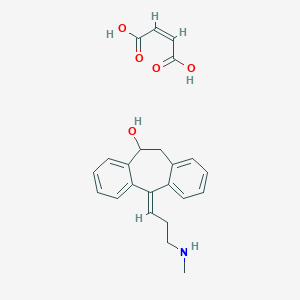

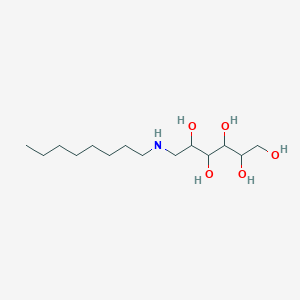
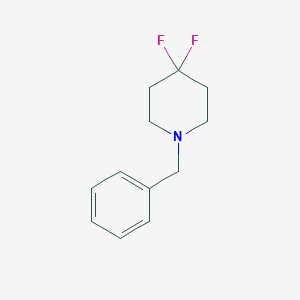
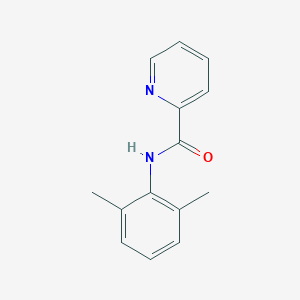
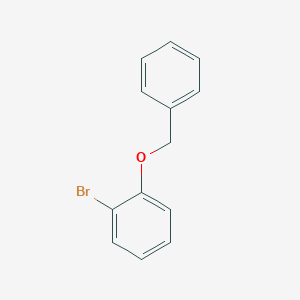
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)

